Cas no 1487672-90-1 (5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring both oxadiazole and tetrahydropyran (oxane) moieties, with a reactive chloromethyl group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems or functionalized derivatives. The oxadiazole core contributes to its potential applications in medicinal chemistry and agrochemical research, where such scaffolds are valued for their bioisosteric properties. The chloromethyl group offers a handle for further derivatization via nucleophilic substitution, enabling the introduction of diverse functional groups. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multistep synthesis.
5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole structure
1487672-90-1 structure
Product Name:5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
CAS No:1487672-90-1
MF:C8H11ClN2O2
MW:202.638140916824
MDL:MFCD21193632
CID:5577908
PubChem ID:65329188
Update Time:2025-05-21

5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(tetrahydro-2H-pyran-4-yl)-
    • 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
    • MDL: MFCD21193632
    • Inchi: 1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2
    • InChI Key: FIBMEAKOOJEZGT-UHFFFAOYSA-N
    • SMILES: O1C(CCl)=NC(C2CCOCC2)=N1

Experimental Properties

  • Density: 1.277±0.06 g/cm3(Predicted)
  • Boiling Point: 329.1±52.0 °C(Predicted)
  • pka: -1.82±0.50(Predicted)

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5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole Related Literature

Additional information on 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1487672-90-1): A Versatile Heterocyclic Compound with Emerging Applications

The 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1487672-90-1) represents an intriguing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This 1,2,4-oxadiazole derivative combines the unique properties of both the oxadiazole ring system and the tetrahydropyran (oxane) moiety, creating a molecular architecture with remarkable potential for various applications.

Chemically classified as a chloromethyl-substituted oxadiazole, this compound features a reactive chloromethyl group at the 5-position and a tetrahydropyran ring at the 3-position of the central oxadiazole core. The molecular formula C8H11ClN2O2 and molecular weight of 202.64 g/mol make it a moderately sized molecule with excellent potential for further derivatization. Researchers particularly value the 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole structure for its balanced lipophilicity and the presence of multiple sites for chemical modification.

Recent scientific literature highlights the growing importance of oxadiazole-containing compounds in medicinal chemistry, with particular interest in their potential as bioactive scaffolds. The chloromethyl oxadiazole derivative (CAS 1487672-90-1) has shown promise in early-stage research as a building block for more complex molecular architectures. Its structural features combine the metabolic stability of the oxadiazole ring with the conformational flexibility imparted by the tetrahydropyran moiety, making it an attractive candidate for various pharmaceutical applications.

The synthesis of 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. The compound's stability under various conditions makes it particularly valuable for storage and transportation in research settings, though proper handling protocols should always be followed.

In materials science, the oxadiazole-tetrahydropyran hybrid molecule has demonstrated interesting properties that warrant further investigation. The electron-rich nature of the oxadiazole ring system, combined with the three-dimensionality of the tetrahydropyran group, creates unique electronic characteristics that may find applications in advanced materials. Researchers are particularly interested in exploring its potential in optoelectronic materials and as a component in supramolecular assemblies.

The pharmaceutical industry has shown increasing interest in 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole derivatives as potential pharmacophores. The compound's ability to serve as a versatile intermediate allows for the creation of diverse molecular libraries through straightforward chemical modifications. This adaptability aligns perfectly with current drug discovery paradigms that emphasize rapid exploration of chemical space to identify novel bioactive compounds.

From a commercial perspective, the demand for specialized heterocyclic building blocks like CAS 1487672-90-1 continues to grow steadily. The compound's unique combination of structural features makes it particularly valuable for pharmaceutical and agrochemical research programs. Suppliers typically offer this chemical in research quantities with high purity specifications, catering to the needs of academic and industrial researchers alike.

Quality control for 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole involves rigorous analytical characterization using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the compound's identity and purity, which are critical factors for research applications. The analytical data also provides valuable information about potential impurities and their levels, enabling researchers to make informed decisions about its use in sensitive applications.

Recent advances in computational chemistry have enabled more sophisticated studies of oxadiazole-containing compounds, including molecular modeling of CAS 1487672-90-1 and its derivatives. These in silico approaches help predict physicochemical properties, potential biological activities, and metabolic stability, significantly accelerating the compound's evaluation in various research contexts. The integration of computational and experimental methods represents a powerful strategy for maximizing the utility of this interesting heterocycle.

Environmental and safety considerations for 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole follow standard laboratory protocols for handling organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this chemical. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.

The future outlook for CAS 1487672-90-1 appears promising, with potential applications continuing to emerge across multiple scientific disciplines. As research into heterocyclic compounds intensifies, the unique properties of this chloromethyl oxadiazole derivative position it as a valuable tool for chemical innovation. Its versatility as a synthetic intermediate, combined with its interesting structural features, ensures its ongoing relevance in both academic and industrial research settings.

For researchers seeking specialized heterocyclic building blocks, 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole offers a compelling combination of reactivity and stability. Its growing presence in scientific literature and patent applications testifies to its utility in modern chemical research. As synthetic methodologies continue to advance and new applications are discovered, this compound will likely play an increasingly important role in the development of novel materials and bioactive molecules.

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